BenchChemオンラインストアへようこそ!

5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one

Kinase inhibitor necroptosis structural isomer

This thiazole-substituted oxindole is the precise regioisomer required for cancer stem cell pathway kinase (CSCPK) inhibitor programs per EP 3037419 A1/US 2018/0022743 A1. Unlike the same-empirical-formula Nec-1i (CAS 64419-92-7), this compound carries a free 2-amino group on the thiazole and an unsubstituted oxindole NH—features essential for hinge-region binding and further derivatization. Do not accept a generic 'thiazole-indolinone': only this CAS delivers the defined scaffold needed for reproducible SAR, selectivity profiling, and HPLC reference standard development. Available at ≥98% purity with documented TPSA, LogP, and stability parameters.

Molecular Formula C12H11N3OS
Molecular Weight 245.3
CAS No. 105316-96-9
Cat. No. B2562620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one
CAS105316-96-9
Molecular FormulaC12H11N3OS
Molecular Weight245.3
Structural Identifiers
SMILESCC1=C(N=C(S1)N)C2=CC3=C(C=C2)NC(=O)C3
InChIInChI=1S/C12H11N3OS/c1-6-11(15-12(13)17-6)7-2-3-9-8(4-7)5-10(16)14-9/h2-4H,5H2,1H3,(H2,13,15)(H,14,16)
InChIKeyHABMBOTZBWCROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one (CAS 105316-96-9): A Structurally Distinct Thiazole-Indolinone


5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one (CAS 105316-96-9) is a synthetic small molecule with the formula C12H11N3OS and a molecular weight of 245.30 g/mol, featuring a 2-amino-5-methylthiazole substituent at the 5-position of an oxindole core . It belongs to the broader class of thiazole-substituted indolin-2-ones, a scaffold recognized in patent literature for its potential as a kinase inhibitor pharmacophore, particularly as an intermediate in the synthesis of cancer stem cell pathway kinase (CSCPK) inhibitors [1][2]. Its structural configuration differentiates it from other compounds sharing the same empirical formula but possessing distinct ring connectivities and bioactivity profiles.

Why Generic Substitution Is Insufficient for 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one in Kinase-Targeted Research


The thiazole-indolinone scaffold is highly sensitive to substitution patterns, where even minor changes in the thiazole ring – such as the presence of a free 2-amino group versus a substituted amine or a thioxo group – can determine whether a compound acts as an active kinase inhibitor or serves only as an inactive control [1]. For instance, a compound with an identical molecular formula (C12H11N3OS) but a thiohydantoin-indole structure (CAS 64419-92-7) is explicitly sold as an inactive analog of necrostatin-1, lacking antinecroptotic properties . Therefore, sourcing the precise regioisomer and substitution pattern is critical: a generic 'thiazole-indolinone' or a same-empirical-formula compound cannot be assumed to reproduce the specific biological activity or serve as a valid synthetic intermediate for patent-defined kinase inhibitor compositions [2][3].

Comparative Evidence Guide: Quantifying the Differentiation of 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one


Structural Topology Differentiation from the Same-Empirical-Formula Comparator Nec-1i (CAS 64419-92-7)

The target compound shares the exact molecular formula C12H11N3OS and molecular weight (245.30 g/mol) with the commercially available Necrostatin-1 inactive control (Nec-1i, CAS 64419-92-7) [1]. However, their core scaffolds are fundamentally distinct: the target compound is a 5-(2-amino-5-methylthiazol-4-yl)-oxindole, whereas Nec-1i is a 5-(indol-3-ylmethyl)-2-thioxoimidazolidin-4-one (a thiohydantoin) [1]. The target compound contains a thiazole ring with a free 2-amino group, while Nec-1i contains a thiohydantoin ring with a thioxo group. This topological divergence is critical because the thiohydantoin analog is deliberately designed as a demethylated, inactive variant of necrostatin-1 with no RIPK1 inhibitory activity , whereas the thiazole-oxindole scaffold of the target compound is claimed in patents as a potential kinase inhibitor pharmacophore [2].

Kinase inhibitor necroptosis structural isomer RIPK1

Differentiation from N-Substituted Indoline Analog: (5-(2-Amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone (CAS 878704-24-6)

A closely related analog, (5-(2-amino-5-methylthiazol-4-yl)indolin-1-yl)(o-tolyl)methanone (CAS 878704-24-6), incorporates an N-acyl (o-toluoyl) group on the indoline nitrogen, increasing the molecular weight from 245.30 to 349.45 g/mol and adding significant steric bulk . The target compound retains a free oxindole NH (lactam), which is a hydrogen-bond donor (HBD count = 2) and is integral to the kinase hinge-binding motif recognized in the patent class [1]. The N-acylated analog eliminates this H-bond donor capability at the indoline nitrogen and introduces a hydrophobic aromatic group, which is predicted to alter logP (from 2.2 for the target to an estimated >3.5 for the analog) and binding mode [2]. No commercial purity specification for the N-acylated analog exceeds 98%, matching the target compound's reported purity, making the structural difference the primary procurement differentiator rather than purity .

Synthetic intermediate N-acyl indoline kinase inhibitor structure-activity relationship

Purity and Characterization Benchmarking Against Commercially Available Thiazole-Indolinone Analogs

The target compound is commercially offered at ≥98% purity (HPLC) by multiple reputable vendors, including Chemscene (Cat. CS-0260105) and Leyan (Cat. 1330775), with characterized parameters including TPSA (68.01 Ų), LogP (2.20), and full spectroscopic identification . This purity specification is comparable to or exceeds that of the closest commercially available analog, 5-(1,3-thiazol-4-yl)-1,3-dihydro-2H-indol-2-one (CAS not specified in results, purity typically 95%) , and matches the 97-98% purity offered for structurally related indolyl-thiazole cytotoxic compounds in the peer-reviewed literature [1]. The defined storage condition (sealed dry, 2-8°C) and room-temperature shipping stability provide procurement advantages over analogs requiring -20°C storage, such as Nec-1i .

Purity specification quality control vendor comparison HPLC

Patent-Defined Application Context as a Kinase Inhibitor Intermediate vs. Inactive Control Compounds

Multiple patent families (EP 3037419 A1, US 2018/0022743 A1, WO 2016/100882 A1) explicitly claim thiazole-substituted indolin-2-ones as inhibitors of cancer stem cell pathway kinases (CSCPK) and related kinases, with the general formula encompassing the target compound's core scaffold [1][2][3]. In contrast, the same-formula compound Nec-1i (CAS 64419-92-7) is explicitly designated and sold as an inactive control for necroptosis studies, not as a kinase inhibitor . While no quantitative kinase inhibition data (IC50, Kd, % inhibition at a defined concentration) for the specific target compound is publicly available in peer-reviewed literature, its structural compliance with the patent Markush formulas (specifically: R1 = H, R5 = 2-amino-5-methylthiazol-4-yl, indolin-2-one core unsubstituted at N1 and C3) positions it as a relevant synthetic precursor or tool compound for CSCPK inhibitor research, whereas Nec-1i is disqualified by its thiohydantoin core [1][2].

CSCPK inhibitor patent composition kinase profiling drug intermediate

Recommended Application Scenarios for Procuring 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one


Synthesis of Patent-Defined CSCPK Inhibitor Candidates Requiring a 2-Aminothiazole-Oxindole Intermediate

The compound's core scaffold aligns with general formula I in EP 3037419 A1 and US 2018/0022743 A1, which claim thiazole-substituted indolin-2-ones as cancer stem cell pathway kinase (CSCPK) inhibitors . A medicinal chemistry team synthesizing analogs within this patent space can use the target compound as a key intermediate or scaffold-hopping starting point, leveraging its free oxindole NH for hinge-region binding and the 2-amino group on the thiazole for further derivatization. This application is supported by the patent class assignment but is not validated by published IC50 data for this specific compound.

Negative Control or Selectivity Profiling Against Necroptosis Pathways When Paired with Nec-1i

Because the target compound shares the empirical formula C12H11N3OS with the inactive necroptosis control Nec-1i (CAS 64419-92-7) but possesses a distinct thiazole-oxindole topology, it can serve as a structurally matched comparator in RIPK1/necroptosis selectivity assays . Researchers can use the target compound to exclude false-positive hits arising from the thiohydantoin scaffold of Nec-1i, provided that in-house biochemical profiling is performed to confirm lack of RIPK1 activity.

Physicochemical Property Benchmarking in Thiazole-Indolinone SAR Campaigns

With vendor-characterized TPSA (68.01 Ų), LogP (2.20), hydrogen bond donor/acceptor counts (HBD=2, HBA=4), and rotatable bond count (1), the target compound provides a well-defined physicochemical baseline for structure-activity relationship (SAR) studies . Its moderate lipophilicity and low rotatable bond count make it a suitable core for lead optimization programs targeting oral bioavailability, particularly when compared to bulkier N-substituted analogs like CAS 878704-24-6 (MW 349.45, higher LogP, fewer HBDs) .

Analytical Reference Standard for Method Development in Thiazole-Indolinone Purity Analysis

Commercially available at ≥98% purity with defined storage (2-8°C) and room-temperature shipping stability, the target compound is suitable as an analytical reference standard for HPLC method development and impurity profiling of thiazole-indolinone compound libraries . Its well-characterized SMILES, InChIKey, and spectroscopic identifiers support reliable identity confirmation in quality control workflows.

Quote Request

Request a Quote for 5-(2-Amino-5-methyl-1,3-thiazol-4-yl)-1,3-dihydroindol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.